Comprehensive Technical Guide on 2-Amino-1-naphthol Hydrochloride (CAS 41772-23-0): Synthetic Utility and Toxicological Mechanisms
Comprehensive Technical Guide on 2-Amino-1-naphthol Hydrochloride (CAS 41772-23-0): Synthetic Utility and Toxicological Mechanisms
Executive Summary
2-Amino-1-naphthol hydrochloride (CAS 41772-23-0) is a bifunctional aromatic compound that occupies a unique intersection between advanced pharmaceutical synthesis and molecular toxicology. In drug development, it serves as an indispensable scaffold for synthesizing complex, highly targeted therapeutics, such as cyclopropabenzindole (CBI) alkylating agents used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)[1]. Conversely, in toxicology, the free base (2-amino-1-naphthol) is a critical, highly reactive proximate metabolite of 2-naphthylamine, a known Group 1 human carcinogen[2],[3]. This guide synthesizes the physicochemical properties, metabolic pathways, and validated experimental protocols associated with this compound to provide a comprehensive resource for researchers and drug development professionals.
Physicochemical Profiling and Analytical Data
The hydrochloride salt form of 2-amino-1-naphthol is vastly preferred in laboratory settings due to its enhanced aqueous solubility and relative stability compared to the free base[4],[5]. However, it remains highly sensitive to oxidative degradation.
| Property | Value | Reference |
| CAS Number | 41772-23-0 | [4],[6] |
| Molecular Formula | C₁₀H₁₀ClNO (C₁₀H₉NO·HCl) | [4],[7] |
| Molecular Weight | 195.65 g/mol | [4],[6] |
| Appearance | White to Gray to Brown crystalline powder | [8],[7] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |
| LogP | 2.5494 | [6] |
| Solubility | Soluble in methanol and water | [8],[5] |
| Storage Conditions | <15°C, under inert gas (Ar/N₂), protect from light | [6],[7] |
Toxicological Mechanisms: The 2-Naphthylamine Pathway
Understanding the genotoxicity of 2-amino-1-naphthol is critical for researchers handling the compound. It is a major downstream metabolite of 2-naphthylamine, a chemical historically used in dye manufacturing that is now heavily restricted due to its potent bladder carcinogenicity[2],[9].
Mechanistic Causality: 2-Naphthylamine is not inherently DNA-reactive; it requires metabolic activation. Hepatic cytochrome P450 enzymes N-hydroxylate the parent amine to form 2-hydroxyamino-naphthalene, which spontaneously isomerizes into 2-amino-1-naphthol[3],[10]. The critical toxicological event occurs when 2-amino-1-naphthol is further oxidized into 2-amino-1,4-naphthoquinone-imine[3]. This quinone-imine is a highly electrophilic species that aggressively attacks nucleophilic centers on DNA—specifically the N2 position of deoxyguanosine.
The resulting bulky covalent adducts physically distort the DNA backbone, disrupting the hydrogen-bonding network of the double helix. This thermodynamic destabilization is directly measurable as a permanent drop in the DNA melting temperature (Tm)[11].
Metabolic activation of 2-naphthylamine to 2-amino-1-naphthol and DNA adducts.
Pharmaceutical Applications: Scaffold for Targeted Therapeutics
Despite its toxicological profile, the precise regiochemistry of 2-amino-1-naphthol makes it an invaluable building block in the synthesis of duocarmycin analogs, specifically CBI-TMI (pro-1,2,9,9a-tetrahydrocyclopropa[c]benz-[e]indole-4-one tetramethoxyindolecarboxamide) prodrugs[1]. These prodrugs are designed to be inert in systemic circulation but highly cytotoxic once activated by tumor-localized catalytic antibodies (e.g., Ab 38C2)[1].
Synthetic Causality: To construct the tricyclic CBI skeleton, the 2-amino-1-naphthol core must undergo a sequence of Stille couplings and N-alkylations[1]. Because the free amino group is highly nucleophilic and prone to rapid auto-oxidation, it must be immediately protected. Utilizing a tert-butyloxycarbonyl (Boc) protecting group is a deliberate experimental choice: it not only prevents premature polymerization and unwanted N-alkylation during the introduction of the vinyl group, but it also easily withstands the basic conditions of subsequent O-alkylation steps before being cleanly removed via acid hydrolysis[1].
Synthetic workflow of CBI-TMI prodrugs utilizing 2-amino-1-naphthol.
Validated Experimental Methodologies
Protocol A: Biocatalytic Synthesis of 2-Amino-1-naphthol
Chemical reduction of 1-nitronaphthalene often requires harsh conditions (e.g., SnCl₂/HCl) which can lead to over-reduction or complex purification due to heavy metal contamination[12],[13]. Utilizing an engineered E. coli strain expressing nitroreductase provides a highly regioselective, room-temperature alternative that simplifies downstream extraction[14].
Step-by-Step Procedure:
-
Cell Preparation: Grow E. coli strain JS996 (expressing nfs1 nitroreductase) in LB medium to an OD₆₀₀ of 0.75. Harvest and resuspend in 50 mM potassium phosphate buffer (pH 8.0) containing 1% glucose[14].
-
Substrate Addition: Introduce 1-nitronaphthalene (dissolved in minimal ethanol) to the cell suspension to achieve a final concentration of 1 mM.
-
Incubation & Monitoring: Incubate at 30°C with orbital shaking. Track the reaction via real-time HPLC (C18 column, UV detection at 254 nm).
-
Extraction: Once the substrate peak is depleted, quench the reaction with an equal volume of cold ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield 2-amino-1-naphthol[14].
-
Self-Validation System: To ensure the observed reduction is enzymatically driven and not an artifact of the culture media, a parallel control using an empty-vector E. coli strain must be run. The reaction is self-indicating; the depletion of the yellow substrate and the emergence of the product can be tracked via real-time HPLC, ensuring the reaction is quenched exactly at maximum yield before degradation occurs.
Protocol B: Biophysical Validation of DNA Adduct Formation (Tm Assay)
Because the oxidized quinone form of 2-amino-1-naphthol forms covalent adducts with deoxyguanosine, it disrupts the hydrogen bonding of the DNA double helix[3],[11]. Measuring the melting temperature (Tm) provides a rapid, label-free biophysical readout of genotoxicity.
Step-by-Step Procedure:
-
DNA Preparation: Dissolve highly polymerized salmon sperm DNA in 10 mM sodium phosphate buffer (pH 7.0) to a concentration of 50 µg/mL.
-
Metabolite Incubation: Add 2-amino-1-naphthol hydrochloride (100 µM final concentration) alongside a mild oxidizing agent (or a rat liver S9 metabolic activation fraction) to generate the reactive quinone-imine[11]. Incubate at 37°C for 2 hours.
-
Thermal Denaturation: Transfer the sample to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Self-Validation System: The assay incorporates a reversibility check. After the initial melt, slowly cool the sample to allow reannealing, followed by a second melt. Reversible intercalators will show a restored Tm, whereas true covalent adducts (formed by 2-amino-1-naphthol metabolites) will show persistent Tm depression, validating the covalent nature of the interaction[11].
Handling, Safety, and Storage Protocols
Due to its structural and metabolic relationship to 2-naphthylamine (IARC Group 1 carcinogen), 2-amino-1-naphthol hydrochloride must be handled with stringent safety protocols[2],[9].
-
Hazards: Causes severe skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335),[8].
-
Storage: The compound rapidly auto-oxidizes in the presence of atmospheric oxygen and light. It must be stored in tightly sealed amber glass containers, backfilled with Argon or Nitrogen, and kept at temperatures below 15°C (preferably 4°C)[6],[7].
-
PPE: Handling requires a certified chemical fume hood, nitrile gloves (double-gloved), and chemical splash goggles.
References
-
1-Naphthalenol, 2-amino-, hydrochloride (1:1) . PubChem - National Institutes of Health.[Link]
-
2-NAPHTHYLAMINE - Chemical Agents and Related Occupations . NCBI Bookshelf - IARC Monographs.[Link]
-
The Effect of Metabolites of 2-Naphthylamine and the Mutagen Hydroxylamine on the Thermal Stability of DNA and Polyribonucleotides . Cancer Research - AACR Journals.[Link]
-
2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map . Bio-Rad. [Link]
-
Studies toward the duocarmycin prodrugs for the antibody prodrug therapy approach . PubMed Central (PMC) - NIH.[Link]
-
Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols . Defense Technical Information Center (DTIC). [Link]
Sources
- 1. Studies toward the duocarmycin prodrugs for the antibody prodrug therapy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | C10H10ClNO | CID 12999318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Amino-1-naphthol Hydrochloride | 41772-23-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Amino-1-naphthol Hydrochloride | 41772-23-0 | TCI EUROPE N.V. [tcichemicals.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. doras.dcu.ie [doras.dcu.ie]
- 13. benchchem.com [benchchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
